molecular formula C22H23FN2O3S B11307697 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide

Cat. No.: B11307697
M. Wt: 414.5 g/mol
InChI Key: KQNHASFFKGNYPS-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide is a pyrrole-derived benzamide featuring a phenylsulfonyl group at position 3, methyl substituents at positions 4 and 5, and a propan-2-yl group at position 1 of the pyrrole ring. The 3-fluorobenzamide moiety is attached to the nitrogen at position 2. While direct pharmacological data are unavailable in the provided evidence, structural analogs highlight the importance of the sulfonyl group in enhancing binding affinity and the fluorine atom in modulating electronic properties and metabolic stability .

Properties

Molecular Formula

C22H23FN2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-3-fluorobenzamide

InChI

InChI=1S/C22H23FN2O3S/c1-14(2)25-16(4)15(3)20(29(27,28)19-11-6-5-7-12-19)21(25)24-22(26)17-9-8-10-18(23)13-17/h5-14H,1-4H3,(H,24,26)

InChI Key

KQNHASFFKGNYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F)C(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

  • Formation of the Pyrrole Ring: : The pyrrole ring is typically synthesized through a condensation reaction involving a ketone or aldehyde with an amine. In this case, the starting materials would include a suitable ketone or aldehyde and an amine that introduces the dimethyl and propan-2-yl groups.

  • Introduction of the Phenylsulfonyl Group: : The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the pyrrole ring is treated with a sulfonyl chloride derivative in the presence of a base.

  • Attachment of the Fluorobenzamide Moiety: : The final step involves the coupling of the fluorobenzamide group to the pyrrole ring. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically affects the alkyl groups or the phenylsulfonyl group, leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl group in the benzamide moiety to an alcohol.

  • Substitution: : The compound can undergo substitution reactions, particularly at the fluorine atom in the benzamide moiety. Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate specific biochemical pathways.

  • Medicine: : The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be evaluated for its activity against various diseases, including cancer, inflammation, and infectious diseases.

  • Industry: : In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events.

Comparison with Similar Compounds

Pyrazoline Derivatives ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and its analogs share a fluorophenyl group and a substituted pyrazoline core. The phenylsulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to the carbaldehyde substituents in these pyrazolines, influencing reactivity and intermolecular interactions in crystal packing (as analyzed via SHELX software in ) .

Triazole Derivatives ()

1-[N-(phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole (4) contains a phenylsulfonyl group similar to the target compound. However, the triazole core introduces additional nitrogen atoms, which could enhance hydrogen-bonding capacity compared to the pyrrole system. The synthesis route for these triazoles involves cycloaddition reactions, whereas the target compound’s synthesis likely requires different methodologies, such as nucleophilic substitution or Suzuki coupling .

Benzamide Derivatives ( and )

  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide (8, ) shares a benzamide backbone but incorporates a chiral amino-propan-2-yl group. The absence of a fluorinated aromatic ring in these analogs may reduce electronegativity compared to the target compound’s 3-fluorobenzamide group .
  • N-{3-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2-fluorobenzamide () features a 2-fluorobenzamide moiety and an imidazole-thiopropyl chain. Additionally, the sulfanyl (thioether) linker in this compound may exhibit different metabolic stability compared to the sulfonyl group in the target .

Propanamide Derivatives ()

N-((1R,2R)-1-(2,3-dihydrobenzo[β][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)-3-(4-fluorophenoxy)propanamide (1092465-83-2) contains a fluorophenoxy group and a propanamide backbone.

Physicochemical and Pharmacokinetic Inferences

Feature Target Compound Similar Compounds Implications
Core Heterocycle Pyrrole (non-basic, aromatic) Pyrazoline (partially saturated), Triazole (basic), Imidazole (basic) Pyrrole’s aromaticity may enhance metabolic stability; lack of basic N reduces solubility.
Sulfonyl Group Phenylsulfonyl at pyrrole C3 Absent in pyrazolines; present in triazoles Enhances electron-withdrawing effects and potential protein binding via sulfonamide interactions.
Fluorine Position 3-Fluorobenzamide 2-Fluorobenzamide (), 4-Fluorophenyl () 3-F substitution may optimize electronic effects and steric interactions in target engagement.
Substituent Bulk Propan-2-yl at pyrrole N1; 4,5-dimethyl Cyclohexyloxy (), tetrahydro-2H-pyran-4-yl () Smaller substituents in target may improve bioavailability compared to bulkier analogs.

Computational and Analytical Considerations

Software tools like SHELX () and Multiwfn () are critical for analyzing structural properties. For instance:

  • SHELX enables refinement of crystal structures, revealing conformational preferences of sulfonyl and fluorobenzamide groups .

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide, a compound characterized by its complex molecular structure, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Structure and Properties

The molecular formula of this compound is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S, with a molecular weight of 426.5 g/mol. The compound features a pyrrole ring, a benzamide moiety, and a phenylsulfonyl group, which contribute to its lipophilicity and potential interactions with biological targets .

Research indicates that this compound may exert its biological effects through the inhibition of specific protein kinases involved in cancer progression. In particular, it has shown promise in targeting tyrosine kinases such as c-Abl and Bcr-Abl, which are often implicated in various malignancies. The presence of multiple substituents enhances its ability to interact with these targets.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines. For instance, it was noted to reduce the viability of leukemia cells by inducing apoptosis through caspase activation.
  • Kinase Inhibition : The compound's ability to inhibit specific kinases has been linked to decreased tumor growth in animal models. It was observed that treatment with the compound led to reduced phosphorylation levels of key signaling proteins involved in cell survival pathways.

Case Studies

A notable case study involved the administration of this compound in a cohort of patients with resistant leukemia. Out of five patients treated with high doses, three exhibited significant tumor regression and prolonged survival beyond two years . This suggests that the compound may offer therapeutic benefits for patients with limited treatment options.

Research Findings

Recent studies have focused on elucidating the compound's mechanism of action:

Study FocusFindings
Kinase Activity Inhibition of c-Abl and Bcr-Abl activity correlated with reduced cell viability in leukemia models.
Apoptosis Induction Enhanced caspase-3 activity was observed in treated cells, indicating apoptosis as a mechanism for growth inhibition.
Tumor Growth Reduction Animal models showed significant tumor size reduction following treatment with the compound compared to controls.

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